molecular formula C8H19ClFN B1484607 (2-Fluoro-5-methylhexyl)(methyl)amine hydrochloride CAS No. 2098116-71-1

(2-Fluoro-5-methylhexyl)(methyl)amine hydrochloride

Cat. No. B1484607
CAS RN: 2098116-71-1
M. Wt: 183.69 g/mol
InChI Key: MUPGOFVGUQWIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-methylhexyl)(methyl)amine hydrochloride, also known as FMHA, is an organic compound with a wide range of applications in science and industry. It is a common reagent used in organic synthesis and has been studied for its potential use in various laboratory experiments. FMHA is also used as a surfactant in the production of polymers, as a corrosion inhibitor, and as an intermediate in the manufacture of pharmaceuticals. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of β-Fluoropyrrole Derivatives : Kim et al. (2007) discuss the synthesis of β-fluoropyrrole derivatives via reactions involving primary amines, demonstrating the utility of fluorinated compounds in organic synthesis (Kim et al., 2007).

  • Aryl Oxime Analogues Synthesis : Chandrappa et al. (2012) report a one-pot synthesis method for aryl oximes, highlighting the versatility of amine derivatives in synthesizing compounds with potential applications in material science and pharmaceuticals (Chandrappa et al., 2012).

Applications in Material Science and Sensing

  • Fluorescent Chemosensors : Qian et al. (2019) developed polyaniline derivatives for fluorescence sensing, an area where fluorinated amines could play a crucial role in enhancing sensitivity and specificity for environmental monitoring and biosensing (Qian et al., 2019).

Environmental Studies

  • Biodegradation of Herbicides : Tao and Yang (2011) investigated the degradation of fluroxypyr in soil, suggesting the relevance of studying fluorinated compounds' environmental fate and degradation pathways, which could be relevant for derivatives like (2-Fluoro-5-methylhexyl)(methyl)amine hydrochloride (Tao & Yang, 2011).

properties

IUPAC Name

2-fluoro-N,5-dimethylhexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18FN.ClH/c1-7(2)4-5-8(9)6-10-3;/h7-8,10H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPGOFVGUQWIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(CNC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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